3-Ethoxypropyl 2-methylprop-2-enoate
Description
3-Ethoxypropyl 2-methylprop-2-enoate is a methacrylate ester with the molecular formula C₉H₁₆O₃. It is structurally characterized by a methacrylic acid (2-methylprop-2-enoic acid) backbone esterified with 3-ethoxypropanol. The ethoxypropyl substituent introduces both ether and alkyl functionalities, which influence its physicochemical properties, such as solubility, volatility, and polymerization reactivity.
Properties
CAS No. |
109-14-8 |
|---|---|
Molecular Formula |
C9H16O3 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
3-ethoxypropyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C9H16O3/c1-4-11-6-5-7-12-9(10)8(2)3/h2,4-7H2,1,3H3 |
InChI Key |
QKOGQKOMPJPHIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCOC(=O)C(=C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxypropyl 2-methylprop-2-enoate typically involves the esterification of 2-methylprop-2-enoic acid with 3-ethoxypropanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified by distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where the reactants are continuously fed into the system. The reaction conditions are optimized to achieve high yields and purity. The product is then subjected to various purification steps, including distillation and filtration, to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
3-Ethoxypropyl 2-methylprop-2-enoate undergoes several types of chemical reactions, including:
Polymerization: This compound can undergo free radical polymerization to form polymers and copolymers.
Addition Reactions: The double bond in the acrylate group can participate in various addition reactions, including Michael addition and Diels-Alder reactions.
Common Reagents and Conditions
Polymerization: Benzoyl peroxide, AIBN, heat, or UV light.
Hydrolysis: Water, sulfuric acid, sodium hydroxide.
Addition Reactions: Various nucleophiles and dienes.
Major Products Formed
Polymerization: Polymers and copolymers with varying properties depending on the comonomers used.
Hydrolysis: 2-Methylprop-2-enoic acid and 3-ethoxypropanol.
Addition Reactions: Various addition products depending on the reactants used.
Scientific Research Applications
3-Ethoxypropyl 2-methylprop-2-enoate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-Ethoxypropyl 2-methylprop-2-enoate primarily involves its ability to undergo polymerization and form cross-linked networks. The acrylate group in the compound can participate in free radical polymerization, leading to the formation of polymers with varying degrees of cross-linking. These polymers can exhibit unique mechanical and chemical properties, making them suitable for various applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 3-Ethoxypropyl 2-methylprop-2-enoate with four structurally related methacrylate esters:
Example: 3-(23-butyltetracosamethyldodecasiloxane)propyl 2-methylprop-2-enoate . *Example: 4-[Methyl(undecafluoropentylsulfonyl)amino]butyl 2-methylprop-2-enoate .
Key Differences in Properties and Reactivity
Volatility and Occupational Exposure Limits (OELs): Methyl 2-methylprop-2-enoate (MMA) has high volatility, reflected in strict OELs (TWA 50 ppm, STEL 100 ppm in Slovakia ).
Polymerization Behavior: MMA polymerizes rapidly under UV or thermal initiation, forming PMMA (polymethyl methacrylate), a key component in adhesives . The ethoxypropyl group in this compound may slow polymerization kinetics due to steric hindrance, favoring controlled polymerization processes.
Biocompatibility and Toxicity:
- Siloxane-functionalized methacrylates exhibit low cytotoxicity and high oxygen permeability, making them suitable for biomedical devices like contact lenses .
- Perfluorinated methacrylates are chemically inert but pose environmental concerns due to persistent fluorinated chains .
Solubility and Hydrophobicity:
- The ethoxypropyl group enhances solubility in polar solvents compared to purely alkyl-substituted methacrylates (e.g., isobutyl derivatives ).
- Siloxane- and fluorinated derivatives show extreme hydrophobicity, limiting their use in aqueous systems .
Research Findings and Limitations
- Toxicological Data: Methyl methacrylate’s hazards (skin irritation, respiratory sensitization ) suggest that this compound may require similar safety protocols, though its reduced volatility could mitigate exposure risks.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
